molecular formula C26H45NO4 B1241176 Hypocholamide

Hypocholamide

Cat. No.: B1241176
M. Wt: 435.6 g/mol
InChI Key: MRYPVFSDUDGNJW-BHYUGXBJSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hypocholamide (3α,6α-dihydroxy-5β-cholanoic acid-N-methyl-N-methoxy-24-amide) is a synthetic steroidal liver X receptor (LXR) agonist. LXRs are nuclear receptors that regulate cholesterol, fatty acid, and glucose metabolism . This compound activates both LXRα and LXRβ isoforms, which modulate genes such as ABCA1, ABCG1, and ApoE to promote cholesterol efflux and reverse cholesterol transport . Preclinical studies demonstrate its efficacy in lowering serum and hepatic cholesterol levels and inhibiting atherosclerosis in murine models . Unlike non-steroidal LXR agonists, this compound exhibits minimal activation of hepatic sterol regulatory element-binding protein 1c (SREBP-1c), a key driver of lipogenesis, reducing the risk of hepatic steatosis .

Properties

Molecular Formula

C26H45NO4

Molecular Weight

435.6 g/mol

IUPAC Name

(4R)-4-[(3R,5R,6S,8S,9S,10R,13R,14S,17R)-3,6-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-N-methoxy-N-methylpentanamide

InChI

InChI=1S/C26H45NO4/c1-16(6-9-24(30)27(4)31-5)19-7-8-20-18-15-23(29)22-14-17(28)10-12-26(22,3)21(18)11-13-25(19,20)2/h16-23,28-29H,6-15H2,1-5H3/t16-,17-,18+,19-,20+,21+,22+,23+,25-,26-/m1/s1

InChI Key

MRYPVFSDUDGNJW-BHYUGXBJSA-N

Isomeric SMILES

C[C@H](CCC(=O)N(C)OC)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C[C@@H]([C@H]4[C@@]3(CC[C@H](C4)O)C)O)C

Canonical SMILES

CC(CCC(=O)N(C)OC)C1CCC2C1(CCC3C2CC(C4C3(CCC(C4)O)C)O)C

Synonyms

3,6-dihydroxy-5-cholanoic acid-N-methyl-N-methoxy-24-amide
hypocholamide

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Hypocholamide belongs to a class of synthetic LXR agonists that include steroidal (e.g., DMHCA, ATI-829) and non-steroidal (e.g., T0901317, GW3965) compounds. Below is a detailed comparison:

Structural and Pharmacological Differences

Compound Class Structure LXR Selectivity Key Pharmacological Effects
This compound Steroidal 3α,6α-dihydroxy-5β-cholanoic acid-N-methyl-N-methoxy-24-amide Dual (LXRα/β) Lowers serum cholesterol, inhibits atherosclerosis, minimal SREBP-1c activation
DMHCA Steroidal N,N-dimethyl-3β-hydroxycholenamide Dual (LXRα/β) Reduces cholesterol without hepatic lipid accumulation; weak SREBP-1c induction
T0901317 Non-steroidal Synthetic sulfonamide derivative Dual (LXRα/β) Potent cholesterol lowering but induces hepatic triglyceride accumulation via SREBP-1c
GW3965 Non-steroidal Synthetic oxysterol mimetic Dual (LXRα/β) Improves glucose tolerance, reduces inflammation, moderate SREBP-1c activation

Functional and Clinical Comparisons

  • Cholesterol-Lowering Efficacy: this compound and DMHCA reduce serum cholesterol comparably to non-steroidal agonists but avoid hepatic lipid accumulation due to their structural distinction . T0901317 and GW3965 lower cholesterol but activate SREBP-1c, leading to elevated hepatic triglycerides, a major limitation for clinical use .
  • Glucose Metabolism :

    • GW3965 enhances insulin sensitivity and glucose tolerance in obesity models by regulating hepatic and adipose genes (e.g., GLUT4) .
    • This compound’s impact on glucose homeostasis is less documented, though steroidal agonists may have tissue-specific advantages .
  • Anti-Cancer Activity :

    • T0901317 induces G1 cell cycle arrest in prostate cancer cells by modulating p21 and cyclin D1 .
    • This compound’s anti-proliferative effects are inferred from its LXR activation but require direct validation .
  • Safety Profiles :

    • This compound/DMHCA : Minimal hepatotoxicity due to weak SREBP-1c induction .
    • T0901317/GW3965 : Risk of hepatic steatosis and hypertriglyceridemia limits therapeutic utility .

Research and Clinical Status

Compound Preclinical Evidence Clinical Development Stage
This compound Validated in murine atherosclerosis models; no reported toxicity Preclinical
DMHCA Reduces atherosclerosis in mice without hepatic lipid accumulation Preclinical
T0901317 Discontinued due to hepatic side effects despite efficacy in metabolic studies Discontinued
GW3965 Advanced preclinical studies for inflammation and Alzheimer’s disease Phase I/II trials ongoing

Key Research Findings and Challenges

This compound vs. Non-Steroidal Agonists: this compound’s steroidal backbone confers selective modulation of LXR pathways, avoiding the SREBP-1c-driven lipogenesis seen with T0901317 . In LXRα/β double-knockout mice, this compound fails to regulate cholesterol transport genes, confirming receptor specificity .

Therapeutic Potential: this compound’s dual role in cholesterol efflux and anti-inflammatory pathways makes it a candidate for atherosclerosis and neurodegenerative diseases . DMHCA’s reduced hepatic impact positions it as a safer alternative for chronic metabolic disorders .

Unresolved Issues: Long-term safety and tissue-specific effects of steroidal LXR agonists require further validation.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.